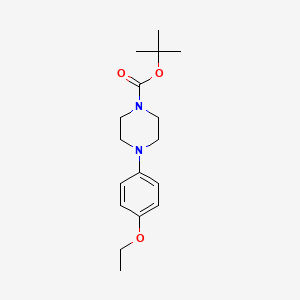
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyloxycarbonyl group and an ethoxyphenyl group
準備方法
The synthesis of Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyloxycarbonyl group can influence the compound’s binding affinity and selectivity, while the ethoxyphenyl group may contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-(Tert-butyloxycarbonyl)-4-phenylpiperazine: Lacks the ethoxy group, which may affect its reactivity and applications.
1-(Tert-butyloxycarbonyl)-4-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
1-(Tert-butyloxycarbonyl)-4-(4-chlorophenyl)piperazine:
The unique combination of the tert-butyloxycarbonyl and ethoxyphenyl groups in this compound distinguishes it from these similar compounds, providing it with distinct properties and applications.
特性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-5-21-15-8-6-14(7-9-15)18-10-12-19(13-11-18)16(20)22-17(2,3)4/h6-9H,5,10-13H2,1-4H3 |
InChIキー |
PDYRGSOSJTVCHP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8678643.png)

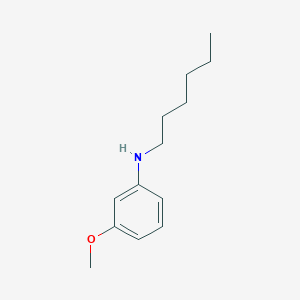
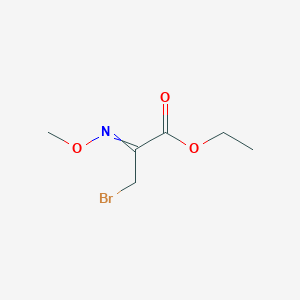
![1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8678664.png)
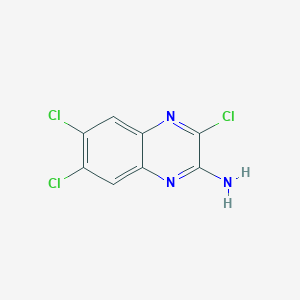
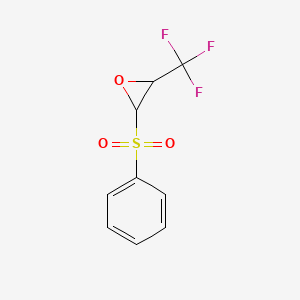

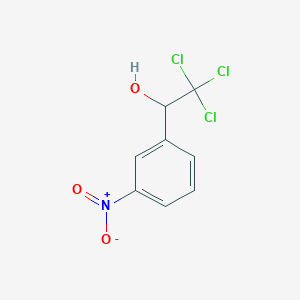
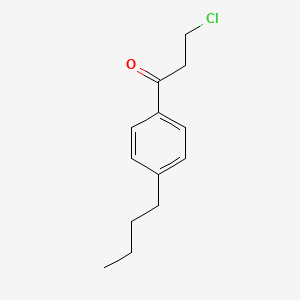

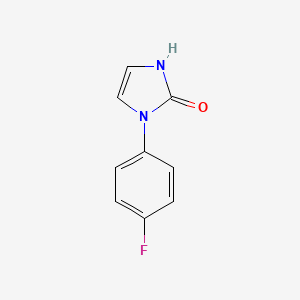

![(4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B8678716.png)
